Methyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate
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Overview
Description
METHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE typically involves the reaction of methyl 2-aminobenzoate with thiadiazole derivatives under specific conditions. One common method includes the use of hydrazonoyl halides and thiocyanates in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
METHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole ring structure and exhibit comparable biological activities.
Uniqueness
METHYL 2-(1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE is unique due to its specific substitution pattern and the presence of both a benzoate and a thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9N3O3S |
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Molecular Weight |
263.27 g/mol |
IUPAC Name |
methyl 2-(thiadiazole-4-carbonylamino)benzoate |
InChI |
InChI=1S/C11H9N3O3S/c1-17-11(16)7-4-2-3-5-8(7)12-10(15)9-6-18-14-13-9/h2-6H,1H3,(H,12,15) |
InChI Key |
ODJMSQUARIGAMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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